Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
Description
Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a boronic ester-functionalized indole derivative with a tert-butoxycarbonyl (Boc) protective group. This compound is widely employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aromatic systems for pharmaceuticals and radiopharmaceuticals . Its structure features a fluorine atom at the 5-position of the indole ring, which enhances metabolic stability and influences electronic properties, making it valuable in medicinal chemistry . The pinacol boronic ester group at the 3-position facilitates efficient coupling with aryl halides under palladium catalysis, while the Boc group protects the indole nitrogen during synthetic steps .
Properties
IUPAC Name |
tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BFNO4/c1-17(2,3)24-16(23)22-11-14(13-10-12(21)8-9-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPUUSBACLODRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)F)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Boronic Ester: The boronic ester is formed by reacting the indole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. This often involves continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Electrophilic Fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydrolysis: Aqueous acid or base solutions.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Hydrolysis: Formation of 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate has been investigated for its potential as a pharmaceutical agent. The indole moiety is known for its biological activity and is often found in many drugs. The incorporation of a boron-containing group enhances its reactivity and selectivity in biological systems.
Case Study: Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. In vitro assays demonstrated that this compound inhibits the growth of various cancer cell lines. The presence of the boron atom is believed to play a crucial role in enhancing the compound's interaction with biological targets involved in cancer progression .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex organic molecules.
Synthetic Pathways
- Boronic Acid Derivatives : The boron-containing group allows for the formation of boronic acids through Suzuki coupling reactions. This is particularly useful in constructing biaryl compounds that are prevalent in pharmaceuticals .
- Functionalization : The fluoro group can be easily substituted or modified to create derivatives with varied biological activities. This functionalization capability expands the scope of potential applications in drug development .
Materials Science
In materials science, this compound is being explored for its properties in creating advanced materials.
Polymer Chemistry
The compound can be used as a monomer or additive in polymer synthesis. Its unique structure contributes to the thermal and mechanical properties of polymers:
- Thermal Stability : Polymers synthesized with this compound exhibit enhanced thermal stability due to the presence of the dioxaborolane unit.
- Biocompatibility : Research indicates that polymers derived from this compound may possess biocompatible properties suitable for biomedical applications .
Mechanism of Action
The mechanism of action of tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This mechanism is widely utilized in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Boronic Ester-Indole Derivatives
Key Observations :
- Halogen Effects : The 5-fluoro derivative exhibits superior metabolic stability compared to the 5-chloro analogue, as fluorine’s electronegativity reduces oxidative degradation . However, the 5-chloro variant demonstrates higher reactivity in palladium-catalyzed couplings due to chlorine’s larger atomic radius enhancing transmetallation .
- Core Heterocycle Modifications : Replacing indole with indazole (as in ) introduces additional nitrogen atoms, improving binding affinity to ATP pockets in kinase targets . Conversely, the isoindoline derivative () exhibits enhanced solubility in polar solvents due to its saturated bicyclic structure .
Analysis :
- The 5-fluoro derivative’s lower RCY (15%) compared to non-fluorinated analogues (22–85%) is attributed to steric hindrance from fluorine, slowing down boronate-iodide exchange in radiofluorination .
- High-yield couplings (e.g., 85% in ) are achieved with electron-rich aryl partners, where the indole’s π-system facilitates oxidative addition .
Pharmacological and Industrial Relevance
- Anticancer Applications : The 5-fluoro derivative () was optimized for radiosensitization in gold-containing indole complexes, leveraging fluorine’s ability to enhance tumor uptake . In contrast, the indazole analogue () is prioritized in kinase inhibitor pipelines due to its improved selectivity .
Biological Activity
Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 2095464-28-9
- Molecular Formula : C19H25BFNO4
- Molecular Weight : 362.20 g/mol
The compound features a tert-butyl group and a boron-containing dioxaborolane moiety that contributes to its biological activity.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Inhibition of PI3K Pathway : Compounds with indole scaffolds have shown inhibition of the PI3K pathway, which is crucial in cancer cell proliferation. In vitro assays indicated IC50 values ranging from 0.47 µM to over 10 µM for various derivatives targeting PI3Kδ and PI3Kα isoforms .
The mechanism of action involves the interaction of the indole ring with specific amino acid residues in the target enzymes. For example:
- Hydrophobic Interactions : Strong hydrophobic interactions between the indole ring and tryptophan residues in the enzyme's active site enhance binding affinity .
Synthesis and Structure-Activity Relationship (SAR)
Research has focused on optimizing the synthesis of this compound to enhance its biological activity. Key findings include:
| Compound | IC50 (µM) | Selectivity (α/δ) | Notes |
|---|---|---|---|
| Compound A | 0.47 | 9.9 | High potency against PI3Kδ |
| Compound B | 2.30 | 11 | Better selectivity against PI3Kα |
| Compound C | 6.6 | 1217 | Strong activity with lower toxicity |
These results indicate that modifications to the indole structure can significantly impact biological activity and selectivity .
Case Studies
Several case studies have illustrated the efficacy of related compounds in preclinical models:
- B-cell Proliferation Inhibition : Compounds derived from similar scaffolds demonstrated significant inhibition of B-cell proliferation with IC50 values around 20 nM .
- Metabolic Stability : The presence of specific functional groups was linked to enhanced metabolic stability in murine and human microsomes .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how is reaction progress monitored?
The compound is typically synthesized via Boc protection of the indole nitrogen. A common method involves reacting 5-fluoro-3-boronic acid pinacol ester indole derivatives with di-tert-butyl dicarbonate (Boc₂O) in anhydrous acetonitrile, catalyzed by dimethylaminopyridine (DMAP). Reaction completion is monitored using thin-layer chromatography (TLC), followed by purification via flash chromatography (hexanes/EtOAc 9:1) to achieve ~90% yield . Alternative routes start with 5-bromoindole derivatives, undergoing borylation and subsequent Boc protection, validated by ¹H/¹³C NMR and mass spectrometry .
Q. What safety precautions are critical when handling this compound?
Key precautions include:
Q. Which spectroscopic techniques are used to confirm its structural integrity?
Standard characterization includes:
- ¹H/¹³C NMR : Peaks at δ 1.3–1.5 ppm (tert-butyl), 1.3 ppm (pinacol methyl groups), and indole/boronate-specific shifts.
- Mass spectrometry (DART) : Exact mass matching for [M+H]⁺ (e.g., C₁₉H₂₆BNO₄: calc. 343.23, observed 343.2) .
- FT-IR : B-O (1340–1310 cm⁻¹) and carbonyl (1700–1680 cm⁻¹) stretches .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronate ester?
The boronate group enables aryl-aryl coupling under palladium catalysis. Key parameters:
Q. How do computational (DFT) and experimental (X-ray) structural analyses compare?
Density functional theory (DFT) optimizes the molecular geometry, showing close alignment with X-ray crystallography data (RMSD < 0.1 Å). Key findings:
Q. What strategies address failed coupling reactions or low yields?
Common issues and solutions:
- Incomplete borylation : Use excess pinacol borane (1.5 eq) and Pd(dtbpf)Cl₂ catalyst .
- Protecting group instability : Avoid strong acids/bases; replace Boc with stable alternatives (e.g., Fmoc) .
- Byproduct formation : Optimize solvent polarity (e.g., DMF → toluene) .
Q. How is this compound applied in radiochemistry or medicinal chemistry?
- PET radiotracer synthesis : As a precursor for ¹⁸F-labeled probes. React with ¹⁸F-fluoride via boronate-assisted radiofluorination (e.g., for tauopathy imaging) .
- Anticancer agents : Functionalize the indole core with Au(I) complexes to enhance cytotoxicity and radiation sensitization .
Methodological Tables
Table 1. Key Synthetic Conditions Comparison
| Parameter | Boc Protection | Borylation |
|---|---|---|
| Starting Material | 5-Fluoroindole | 5-Bromoindole |
| Catalyst | DMAP | Pd(dppf)Cl₂ |
| Solvent | CH₃CN | Dioxane/H₂O |
| Yield | 90% | 65–85% |
| Purification | Flash chromatography | Silica gel column |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
